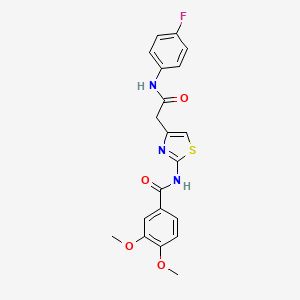
(E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a morpholino group, and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with morpholine to form an imine intermediate.
Sulfonamide Formation: The intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to form the final product.
Reaction Conditions:
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Base catalysts such as triethylamine or pyridine are often used.
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include N-oxide derivatives.
Reduction: Products include secondary amines.
Substitution: Products vary depending on the nucleophile used, often resulting in substituted chlorophenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial agent.
- Explored for its anti-inflammatory properties.
- Potential applications in cancer research due to its ability to interact with specific biological targets.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
- Potential use in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide involves its interaction with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity. The chlorophenyl and morpholino groups are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide: Lacks the morpholino group, resulting in different reactivity and biological activity.
(E)-N-((4-bromophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and biological interactions.
Uniqueness: (E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the morpholino and chlorophenyl groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, distinguishing it from other related compounds.
属性
IUPAC Name |
(NE)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-3-4-15(2)18(13-14)26(23,24)21-19(22-9-11-25-12-10-22)16-5-7-17(20)8-6-16/h3-8,13H,9-12H2,1-2H3/b21-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZIDNDXDCUIII-XUTLUUPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2415524.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2415526.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)
![1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2415529.png)


![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2415534.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2415536.png)
![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)


![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2415545.png)
